![molecular formula C13H17N3O2S B1274709 4-Ethyl-5-[1-(4-Methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-thiol CAS No. 669737-47-7](/img/structure/B1274709.png)

4-Ethyl-5-[1-(4-Methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

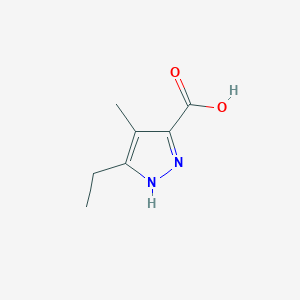

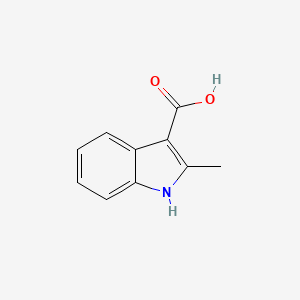

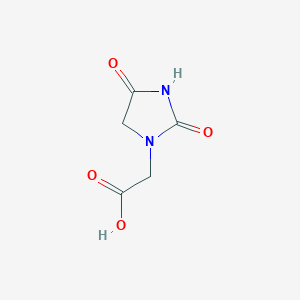

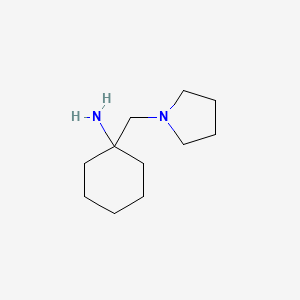

Triazole derivatives, including 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, are a class of compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided offer insights into the synthesis, structural characterization, and biological activities of various triazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves "click chemistry" approaches, utilizing organic azides and terminal alkynes to efficiently produce 1,2,3-triazoles . Alternative methods include the treatment of ethyl diazoacetate with aryl imines in the presence of a base, leading to fully substituted 1,2,3-triazoles . Another approach involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, yielding 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole . These methods demonstrate the versatility in synthesizing triazole derivatives, which could be applied to the synthesis of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

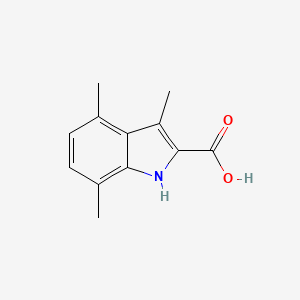

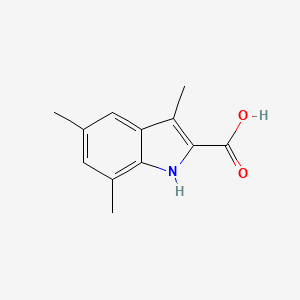

Molecular Structure Analysis

The molecular structure of triazole derivatives is often elucidated using a combination of spectroscopic techniques such as IR, NMR, mass spectrometry, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict molecular geometry and vibrational frequencies, which are found to be in good agreement with experimental data . These analyses are crucial for confirming the structure of synthesized compounds and for understanding their chemical behavior.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including oxidation, alkylation, and cyclization . For instance, the oxidation of a triazole selone by atmospheric oxygen or hydrogen peroxide can yield corresponding diselenides or elimination products . Alkylation reactions can lead to the formation of selenides . These reactions are important for further functionalization of triazole compounds and could be relevant for the modification of 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting points, and reactivity, are influenced by their molecular structure. Theoretical calculations, including DFT and time-dependent DFT (TD-DFT), can predict properties like nonlinear optical properties and molecular electrostatic potentials . Experimental studies have shown that triazole derivatives exhibit anti-inflammatory, antibacterial, antifungal, and antioxidant activities . These properties are significant for the potential therapeutic applications of triazole compounds.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antivirale Wirkstoffe

Diese Verbindung hat potenzielle Anwendungen in der Entwicklung neuer antiviraler Medikamente. Ihre strukturelle Ähnlichkeit mit anderen Triazolderivaten, die für ihre antiviralen Eigenschaften bekannt sind, deutet darauf hin, dass sie gegen eine Reihe von RNA- und DNA-Viren wirksam sein könnte. Forscher könnten Analoga dieser Verbindung synthetisieren, um ihre antivirale Aktivität und Selektivität zu verbessern .

Eigenschaften

IUPAC Name |

4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-16-12(14-15-13(16)19)9(2)18-11-7-5-10(17-3)6-8-11/h5-9H,4H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZBPPPJRPZJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390725 |

Source

|

| Record name | 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669737-47-7 |

Source

|

| Record name | 4-Ethyl-2,4-dihydro-5-[1-(4-methoxyphenoxy)ethyl]-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669737-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)